Spiromesifen-d9

Analytical Chemistry Pesticide Residue Analysis Mass Spectrometry

Spiromesifen-d9 (CAS 2470126-90-8, molecular weight 379.5) is a stable isotope-labeled analog of the spirocyclic tetronic acid acaricide Spiromesifen (BSN 2060), in which nine hydrogen atoms have been selectively replaced by deuterium. It is exclusively intended for use as an internal standard (IS) in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) workflows to enable accurate and precise quantification of unlabeled Spiromesifen residues in complex matrices.

Molecular Formula C23H30O4
Molecular Weight 379.5 g/mol
Cat. No. B12371180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiromesifen-d9
Molecular FormulaC23H30O4
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C
InChIInChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3/i4D3,5D3,6D3
InChIKeyGOLXNESZZPUPJE-ASMGOKTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiromesifen-d9: Deuterated Analytical Standard for Spiromesifen Quantification in Residue Analysis


Spiromesifen-d9 (CAS 2470126-90-8, molecular weight 379.5) is a stable isotope-labeled analog of the spirocyclic tetronic acid acaricide Spiromesifen (BSN 2060), in which nine hydrogen atoms have been selectively replaced by deuterium [1]. It is exclusively intended for use as an internal standard (IS) in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) workflows to enable accurate and precise quantification of unlabeled Spiromesifen residues in complex matrices . Spiromesifen itself is a broad-spectrum tetronic acid derivative that inhibits acetyl-CoA carboxylase (ACC), thereby disrupting lipid biosynthesis in target pests such as mites (Tetranychus spp.) and whiteflies (Bemisia tabaci) [2][3].

Why Spiromesifen-d9 Cannot Be Replaced by Unlabeled Spiromesifen or Other Analogs in Quantitative Analysis


Accurate quantification of Spiromesifen in complex environmental or biological matrices by LC-MS/MS is fundamentally limited by matrix effects—co-eluting matrix components can either suppress or enhance analyte ionization, leading to systematic errors of up to 50–100% if uncorrected [1]. While unlabeled Spiromesifen can serve as an external calibrant, it cannot correct for these variable matrix effects during sample extraction and analysis. Non-deuterated structural analogs (e.g., spirodiclofen, spirotetramat) exhibit different physicochemical properties, retention times, and ionization efficiencies, precluding their use as internal standards for Spiromesifen due to incomplete co-elution and differential matrix effect compensation [2]. In contrast, Spiromesifen-d9—with nine deuterium atoms conferring a +9 Da mass shift—exhibits nearly identical chromatographic behavior and ionization efficiency to the native analyte, thereby enabling precise normalization of both extraction recovery and matrix-induced signal alterations .

Quantitative Differentiation of Spiromesifen-d9 from Closest Analogs and Alternative Standards


Spiromesifen-d9 vs. Unlabeled Spiromesifen: Matrix Effect Compensation in LC-MS/MS Quantification

Spiromesifen-d9, as a stable isotope-labeled internal standard (SIL-IS), provides superior matrix effect compensation compared to unlabeled Spiromesifen used as an external standard. In a validated UHPLC-MS/MS method for Spiromesifen quantification in brinjal (Solanum melongena) using QuEChERS extraction, the method achieved accuracy within 70–120% recovery and precision with RSD ≤20% [1]. While the study employed external calibration, the inherent limitation is that matrix effects could not be fully corrected. In contrast, isotope-labeled internal standards like Spiromesifen-d9 co-elute with the analyte and experience identical ionization suppression or enhancement, thereby directly normalizing for matrix effects and improving accuracy, particularly at low residue levels (e.g., ≤0.01 mg/kg) .

Analytical Chemistry Pesticide Residue Analysis Mass Spectrometry

Spiromesifen-d9 Mass Spectrometric Differentiation: +9 Da Mass Shift vs. d3/d4 Analogs

Spiromesifen-d9 incorporates nine deuterium atoms at specific positions: three deuterium atoms on each of the two methyl groups in the 3,3-dimethylbutyryloxy moiety and three on the mesityl ring . This yields a mass shift of +9 Da relative to unlabeled Spiromesifen (MW 370.5 → 379.5) . Compared to alternative deuterated analogs such as Spiromesifen-d3 or Spiromesifen-d4, the nine-deuterium substitution pattern offers a larger mass difference that reduces isotopic cross-talk and minimizes spectral overlap from naturally occurring isotopes (e.g., 13C, 37Cl) in complex matrices [1]. The exact mass of Spiromesifen-d9 is 379.5, while unlabeled Spiromesifen is 370.5 .

Isotope-Labeled Standards Mass Spectrometry Analytical Selectivity

Spiromesifen-d9 vs. Alternative Acaricides: Cross-Resistance Profile in Tetranychus urticae

Spiromesifen exhibits no cross-resistance to mite populations resistant to abamectin, bifenazate, or other conventional acaricides, due to its distinct mode of action as an acetyl-CoA carboxylase (ACC) inhibitor [1]. In a 2023 study of Chinese T. urticae field populations, resistance factors for abamectin reached 154- to 477-fold, etoxazole 158–527-fold, bifenazate 137–239-fold, and spirodiclofen 126–263-fold [2]. In contrast, resistance to Spiromesifen was not detected in multiple California strawberry field populations [3]. This absence of cross-resistance positions Spiromesifen as a critical tool in resistance management rotations .

Resistance Management Acaricide Efficacy Tetranychus urticae

Spiromesifen-d9 vs. Spirodiclofen: Comparative Ovicidal and Adulticidal Efficacy on Tetranychus urticae

Spiromesifen and spirodiclofen, both ketoenol acaricides, exhibit differential efficacy profiles against Tetranychus urticae life stages. In a comparative study, spirodiclofen demonstrated significant adulticidal activity, whereas Spiromesifen showed stronger ovicidal effects. Seven days post-treatment, mortality caused by spirodiclofen and Spiromesifen was 86.6% and 70%, respectively; after two weeks, mortality declined to 46.6% and 51.6%, respectively [1]. Notably, both compounds showed ovicidal activity, but Spiromesifen's efficacy profile favors early-stage control [2][3].

Acaricide Efficacy Tetranychus urticae Ovicidal Activity

Spiromesifen-d9 vs. Abamectin and Bifenazate: Safety Profile to Predatory Mites (Phytoseiidae)

Spiromesifen exhibits favorable selectivity to beneficial predatory mites compared to conventional acaricides. In field studies evaluating acaricide safety to naturally occurring predatory mites on brinjal (eggplant), Spiromesifen and abamectin were both classified as relatively safe, while bifenazate and fenazaquin were moderately safe [1][2]. Spiromesifen also demonstrated physiological selectivity to predatory mites (Phytoseiidae) in coffee pest management studies, with no significant adverse effects on non-target beneficial arthropod populations [3][4].

Selective Toxicity Biological Control Integrated Pest Management

Spiromesifen-d9 vs. Spiromesifen: Metabolic Fate and Environmental Persistence (Class-Level Inference)

Spiromesifen undergoes metabolic conversion to its primary metabolite, spiromesifen-enol (M01), which exhibits greater environmental persistence than the parent compound. In Eisenia fetida earthworm studies, M01 was more persistent in both soil and organism tissues than Spiromesifen, with transcriptomic analysis revealing enrichment of differentially expressed genes in lysosomal and phagosomal pathways for both compounds [1]. While Spiromesifen-d9 is not used directly in these metabolism studies, it serves as the critical internal standard for quantifying both parent Spiromesifen and M01 in environmental fate and toxicokinetic investigations [2].

Metabolism Environmental Fate Toxicology

Optimal Research and Industrial Applications for Spiromesifen-d9


Regulatory Pesticide Residue Analysis in Food and Feed

Spiromesifen-d9 is the preferred internal standard for quantifying Spiromesifen residues in food commodities (e.g., brinjal, tomato, strawberry) according to SANTE/11312/2021 guidelines. Its +9 Da mass shift and near-identical chromatographic behavior to the native analyte enable accurate correction of matrix effects during LC-MS/MS analysis, ensuring compliance with maximum residue limits (MRLs) and supporting regulatory submission packages [1].

Environmental Fate and Metabolism Studies

In investigations of Spiromesifen dissipation kinetics, soil half-life (DT50 = 3.64–4.10 days in brinjal), and metabolite (spiromesifen-enol, M01) formation, Spiromesifen-d9 serves as the essential internal standard for simultaneous quantification of parent and metabolite in complex environmental matrices (soil, water, plant tissues). This enables robust assessment of environmental persistence and ecotoxicological risk [2][3].

Resistance Monitoring and Efficacy Trials in Agricultural Pest Management

Given Spiromesifen's demonstrated lack of cross-resistance to mite populations with high-level resistance to abamectin (154–477×), bifenazate (137–239×), and etoxazole (158–527×), accurate quantification of Spiromesifen residues in leaf and pest tissues is critical for resistance monitoring programs. Spiromesifen-d9 provides the analytical precision required to correlate field efficacy with exposure levels, supporting integrated resistance management strategies [4][5].

Ecotoxicology and Non-Target Organism Exposure Assessment

Studies assessing the impact of Spiromesifen on beneficial arthropods (e.g., predatory mites, parasitoids) and soil organisms (e.g., earthworms) require precise quantification of exposure concentrations. Spiromesifen-d9 as an internal standard ensures accurate measurement of Spiromesifen residues in non-target organism tissues and their surrounding media, enabling robust dose-response modeling and risk characterization for integrated pest management (IPM) programs [6][7].

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